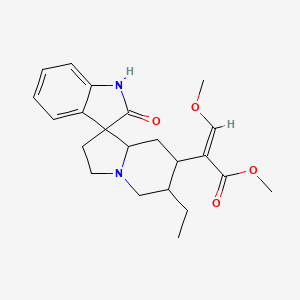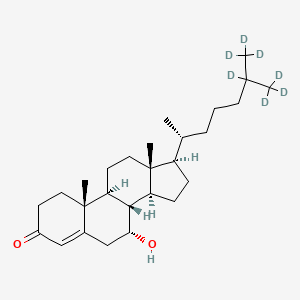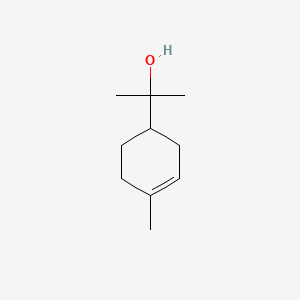
Sodium aescinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium aescinate is a sodium salt of escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is a white or quasi-white crystalline powder with a bitter and spicy taste. This compound is known for its anti-inflammatory, anti-edematous, and venotonic properties, making it a valuable compound in the treatment of various medical conditions, including cerebral edema, venous reflux disease, and other inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium aescinate is synthesized through the extraction of escin from the seeds of the horse chestnut tree. The extraction process involves several steps, including decolorization, concentration, and purification. The purified escin is then converted into its sodium salt form through a reaction with sodium hydroxide. The resulting this compound is further refined and crystallized to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization techniques. This method involves dissolving escin in ethanol and mixing it with glyceryl monostearate and emulsifying agents to form a lipid phase. The mixture is then subjected to high-pressure homogenization to produce solid lipid nanoparticles containing this compound. These nanoparticles are characterized by their uniform particle size and significant anti-inflammatory activity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium aescinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with altered pharmacological properties.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the compound’s structure and enhance its biological activity.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives can exhibit enhanced anti-inflammatory, antioxidant, and venotonic activities.
Wissenschaftliche Forschungsanwendungen
Sodium aescinate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying the synthesis and characterization of triterpenoid saponins.
Biology: In biological research, this compound is investigated for its effects on cellular processes, including oxidative stress, apoptosis, and intracellular calcium ion regulation.
Medicine: this compound is widely used in medicine for its therapeutic effects. It is employed in the treatment of cerebral edema, venous reflux disease, and other inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in the formulation of various drug products, including injections and topical preparations.
Wirkmechanismus
The mechanism of action of sodium aescinate primarily revolves around its ability to enhance venous tone and reduce capillary permeability. This compound achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. Additionally, it induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions and promotes the release of prostaglandin F2α. These actions result in reduced inflammation, decreased fluid exudation, and improved blood circulation .
Vergleich Mit ähnlichen Verbindungen
- Escin
- Aescin
- Glycyrrhizin
Sodium aescinate stands out among these compounds due to its enhanced solubility, bioavailability, and broader therapeutic applications.
Eigenschaften
Molekularformel |
C54H84O23 |
|---|---|
Molekulargewicht |
1101.2 g/mol |
IUPAC-Name |
6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H84O23/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67) |
InChI-Schlüssel |
MDECBZJUSDTBAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,5S,6S,8S,9S,13R,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790122.png)
![8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B10790126.png)


![2-[4-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790151.png)
![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)
![sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B10790162.png)
![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790173.png)


![[(2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B10790192.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate](/img/structure/B10790225.png)
